molecular formula C14H24N4 B1422523 N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine CAS No. 1216016-99-7

N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine

Cat. No. B1422523
M. Wt: 248.37 g/mol
InChI Key: VZWMRSZIRKKZOF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound has a boiling point of 799.1±60.0 °C (Predicted), a density of 1.40±0.1 g/cm3 (Predicted), and is insoluble in water .

Scientific Research Applications

GPR119 Agonists Development

N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine derivatives have been explored for their potential as GPR119 agonists. A study by Kubo et al. (2021) delved into optimizing these compounds for enhanced GPR119 agonist activity, considering aspects like hydrophobic space occupation and substituent introduction at the bridging nitrogen atom. Their findings led to the identification of a compound with potent GPR119 agonist properties, indicating potential applications in diabetes treatment through insulin secretion augmentation and plasma glucose level reduction in diabetic animal models (Kubo et al., 2021).

Reactivity with Amines

Yakubkene and Vainilavichyus (1998) investigated the reactivity of a related compound, 6-methyl-2-methylthio-3-(2-thioxo-1,3,4-oxadiazol-5-yl)methyl-4(3H)-pyrimidinone, with various amines, including piperidine. The study observed that primary amines could open the 1,3,4-oxadiazole ring and substitute the methylthio group at the pyrimidine ring, highlighting the chemical versatility and reactivity of these compounds, which could have implications in the synthesis of new pharmaceuticals (Yakubkene & Vainilavichyus, 1998).

Antibacterial Activity

Research by Merugu, Ramesh, and Sreenivasulu (2010) focused on synthesizing and evaluating the antibacterial activity of piperidine containing pyrimidine imines and thiazolidinones. This research signifies the potential of N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine derivatives in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Structural Analysis

The structural and conformational analysis of related pyrimidine derivatives was conducted by Acosta et al. (2013). They studied different ring conformations and electronic structures, providing insights into the molecular structure that can aid in the development of more targeted and efficient drugs (Acosta et al., 2013).

Hypoglycemic Agents

Song et al. (2011) synthesized novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, showing the dual-action hypoglycemic properties by activating GK and PPARγ. This indicates the potential use of such compounds in diabetes treatment (Song et al., 2011).

Anti-Angiogenic and DNA Cleavage Activities

Kambappa et al. (2017) synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities. These findings suggest applications in cancer therapy due to their potential as anticancer agents (Kambappa et al., 2017).

Safety And Hazards

This compound has several hazard statements including H302, H315, H318, H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-methyl-1-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4/c1-10(2)14-16-11(3)9-13(17-14)18-7-5-12(15-4)6-8-18/h9-10,12,15H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWMRSZIRKKZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)N2CCC(CC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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